molecular formula C39H76O2 B7804020 Oleic acid henicosyl ester

Oleic acid henicosyl ester

Cat. No.: B7804020
M. Wt: 577.0 g/mol
InChI Key: PRXDWEITEYTFKO-NKFKGCMQSA-N
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Description

Oleic acid henicosyl ester is an ester formed from oleic acid and henicosanol. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Henicosanol is a long-chain fatty alcohol. The esterification of these two compounds results in this compound, which is known for its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oleic acid henicosyl ester can be synthesized through the esterification reaction between oleic acid and henicosanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include:

    Reaction Temperature: Around 150°C

    Reaction Time: Approximately 3-5 hours

    Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The process parameters are optimized to achieve high conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Oleic acid henicosyl ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to oleic acid and henicosanol.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield oleic acid and henicosanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Oxidation: Oleic acid and henicosanoic acid

    Reduction: Oleic acid and henicosanol

    Hydrolysis: Oleic acid and henicosanol

Scientific Research Applications

Oleic acid henicosyl ester has various applications in scientific research, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized as a lubricant and plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of oleic acid henicosyl ester involves its interaction with lipid membranes and enzymes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing oleic acid and henicosanol, which can then participate in various metabolic pathways. The molecular targets and pathways involved include:

    Lipid Metabolism: Oleic acid can be incorporated into triglycerides and phospholipids.

    Enzyme Interaction: Esterases catalyze the hydrolysis of the ester bond, releasing the constituent fatty acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Oleic acid eicosyl ester
  • Oleic acid cetyl ester
  • Oleic acid stearyl ester

Comparison

Oleic acid henicosyl ester is unique due to its specific chain length and the properties imparted by the henicosanol moiety. Compared to oleic acid eicosyl ester, which has a slightly shorter chain length, this compound may exhibit different melting points and solubility characteristics. Similarly, oleic acid cetyl ester and oleic acid stearyl ester, with shorter and longer chain alcohols respectively, will have varying physical and chemical properties, influencing their applications in different fields.

Properties

IUPAC Name

henicosyl (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-41-39(40)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h18,23H,3-17,19-22,24-38H2,1-2H3/b23-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXDWEITEYTFKO-NKFKGCMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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